molecular formula C23H27N3O5S2 B2651721 8-((3,4-Dimethoxyphenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 932549-69-4

8-((3,4-Dimethoxyphenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No. B2651721
CAS RN: 932549-69-4
M. Wt: 489.61
InChI Key: ZHHHOUJGBKACFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((3,4-Dimethoxyphenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a useful research compound. Its molecular formula is C23H27N3O5S2 and its molecular weight is 489.61. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

The compound is involved in the synthesis of various chemical structures. It's used in the Ritter reaction to produce tetramethyl-2-azaspiro[4.5]deca-6,9-dien- and -1,6,9-trien-8-ones and dihydroisoquinolines. The reaction with specific nitriles yields complex structures like 10,11-dimethoxy-1,3,6,6-tetramethyl-1,5,6,12b-tetrahydrodibenzo[d,f]indole-2,8-dione. This showcases the compound's role in generating diverse and intricate molecular architectures, vital in various fields, including material science and pharmaceuticals (Rozhkova et al., 2013).

Formation of Spirocyclic Systems

It's involved in the formation of spirocyclic systems, a class of compounds known for their presence in numerous biologically active molecules and their application in drug design and development. The compound's involvement in the three-component condensation process indicates its utility in complex organic syntheses and the generation of novel molecules with potential applications in medicinal chemistry (Rozhkova et al., 2013).

properties

IUPAC Name

8-(3,4-dimethoxyphenyl)sulfonyl-2-(4-methoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2/c1-29-17-7-5-16(6-8-17)21-22(32-4)25-23(24-21)11-13-26(14-12-23)33(27,28)18-9-10-19(30-2)20(15-18)31-3/h5-10,15H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHHOUJGBKACFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC)N=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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